N-Ethenyl-2-hydroxy-1-benzothiophene-3-carboxamide
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Overview
Description
N-Ethenyl-2-hydroxy-1-benzothiophene-3-carboxamide is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethenyl-2-hydroxy-1-benzothiophene-3-carboxamide typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of benzothiophene derivatives, including this compound, often involves large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors has also been explored to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-Ethenyl-2-hydroxy-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiophene derivatives.
Scientific Research Applications
N-Ethenyl-2-hydroxy-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of N-Ethenyl-2-hydroxy-1-benzothiophene-3-carboxamide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzothiophene-3-carboxylic acid: Another benzothiophene derivative with similar biological activities.
Benzofuran derivatives: These compounds share a similar structure and have comparable applications in medicinal chemistry.
Uniqueness
N-Ethenyl-2-hydroxy-1-benzothiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethenyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
113721-52-1 |
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Molecular Formula |
C11H9NO2S |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
N-ethenyl-2-hydroxy-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C11H9NO2S/c1-2-12-10(13)9-7-5-3-4-6-8(7)15-11(9)14/h2-6,14H,1H2,(H,12,13) |
InChI Key |
XMJNRPXJJDHHBO-UHFFFAOYSA-N |
Canonical SMILES |
C=CNC(=O)C1=C(SC2=CC=CC=C21)O |
Origin of Product |
United States |
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